molecular formula C16H23NO3 B14840887 3-Tert-butoxy-2-cyclopropoxy-N,N-dimethylbenzamide

3-Tert-butoxy-2-cyclopropoxy-N,N-dimethylbenzamide

Cat. No.: B14840887
M. Wt: 277.36 g/mol
InChI Key: CQUSJCYFYYZIMY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butoxy-2-cyclopropoxy-N,N-dimethylbenzamide typically involves the reaction of 3-tert-butoxy-2-cyclopropoxybenzoic acid with N,N-dimethylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-Tert-butoxy-2-cyclopropoxy-N,N-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The tert-butoxy group can be oxidized to form corresponding alcohols or ketones.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tert-butoxy group may yield tert-butyl alcohol, while reduction of the amide group may produce N,N-dimethylamine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Tert-butoxy-2-cyclopropoxy-N,N-dimethylbenzamide would depend on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the biological context and the specific targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Tert-butoxy-2-cyclopropoxy-N,N-dimethylbenzamide is unique due to the specific positioning of its tert-butoxy and cyclopropoxy groups on the benzamide core. This structural arrangement can influence its chemical reactivity and interactions with biological targets, distinguishing it from similar compounds.

Properties

Molecular Formula

C16H23NO3

Molecular Weight

277.36 g/mol

IUPAC Name

2-cyclopropyloxy-N,N-dimethyl-3-[(2-methylpropan-2-yl)oxy]benzamide

InChI

InChI=1S/C16H23NO3/c1-16(2,3)20-13-8-6-7-12(15(18)17(4)5)14(13)19-11-9-10-11/h6-8,11H,9-10H2,1-5H3

InChI Key

CQUSJCYFYYZIMY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=CC=CC(=C1OC2CC2)C(=O)N(C)C

Origin of Product

United States

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